

Application Note: Mass Spectrometry

Fragmentation Analysis of

Bis(phenoxyethoxy)methane

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Compound of Interest

Compound Name: *Bis(phenoxyethoxy)methane*

Cat. No.: *B081023*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(phenoxyethoxy)methane is a chemical compound with the molecular formula $C_{17}H_{20}O_4$ and a molecular weight of 288.34 g/mol. [1][2] As an acetal containing ether linkages, understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. This application note details the expected fragmentation pathways of **bis(phenoxyethoxy)methane** under electron ionization (EI) mass spectrometry and provides a general protocol for its analysis.

The structure of **bis(phenoxyethoxy)methane**, featuring a central methylene group bonded to two phenoxyethoxy moieties, suggests that the primary fragmentation will be driven by the stability of the resulting carbocations. Acetal structures are known to be unstable under electron impact, often resulting in a weak or absent molecular ion peak. [3] The fragmentation is typically initiated by cleavage of the C-O bonds adjacent to the central carbon.

Experimental Protocols

This section outlines a general procedure for the analysis of **bis(phenoxyethoxy)methane** using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

- Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: 15 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Mode: Splitless (or split, depending on concentration).
- Injection Volume: 1 μ L.

MS Conditions:

- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.^[4]
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
- Solvent Delay: 3 minutes.

Sample Preparation: A solution of **bis(phenoxyethoxy)methane** is prepared in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

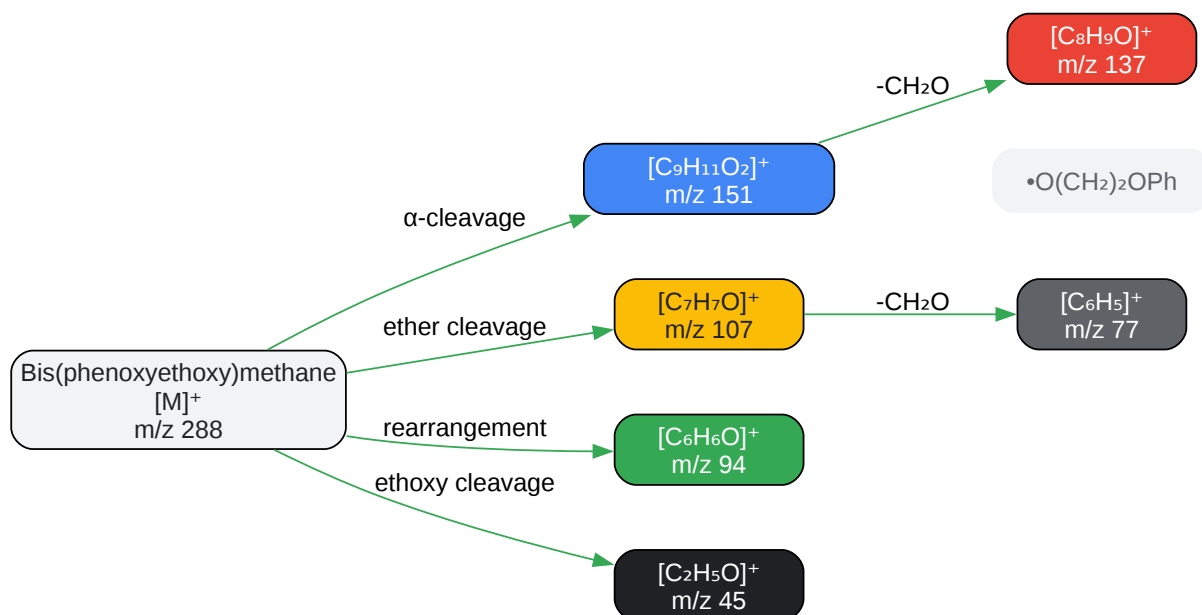
Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major fragment ions of **bis(phenoxyethoxy)methane** based on established fragmentation patterns of acetals and ethers.^{[3][5]}

m/z	Proposed Fragment Ion	Formula	Notes
288	$[M]^+$	$[C_{17}H_{20}O_4]^+$	Molecular ion. Expected to be of low abundance or absent. [3]
151	$[CH_2O(CH_2)_2OPh]^+$	$[C_9H_{11}O_2]^+$	Result of α -cleavage at the central acetal carbon. This is expected to be a major fragment due to resonance stabilization. [3]
137	$[(CH_2)_2OPh]^+$	$[C_8H_9O]^+$	Loss of CH_2O from the m/z 151 fragment.
107	$[PhOCH_2]^+$	$[C_7H_7O]^+$	Cleavage of the ether bond.
94	$[PhOH]^+$	$[C_6H_6O]^+$	Phenol radical cation, likely formed through rearrangement.
77	$[Ph]^+$	$[C_6H_5]^+$	Phenyl cation resulting from the loss of oxygen from the phenoxy group.
45	$[CH_2OCH_2]^+$	$[C_2H_5O]^+$	Resulting from cleavage within the ethoxy portion.

Mandatory Visualization

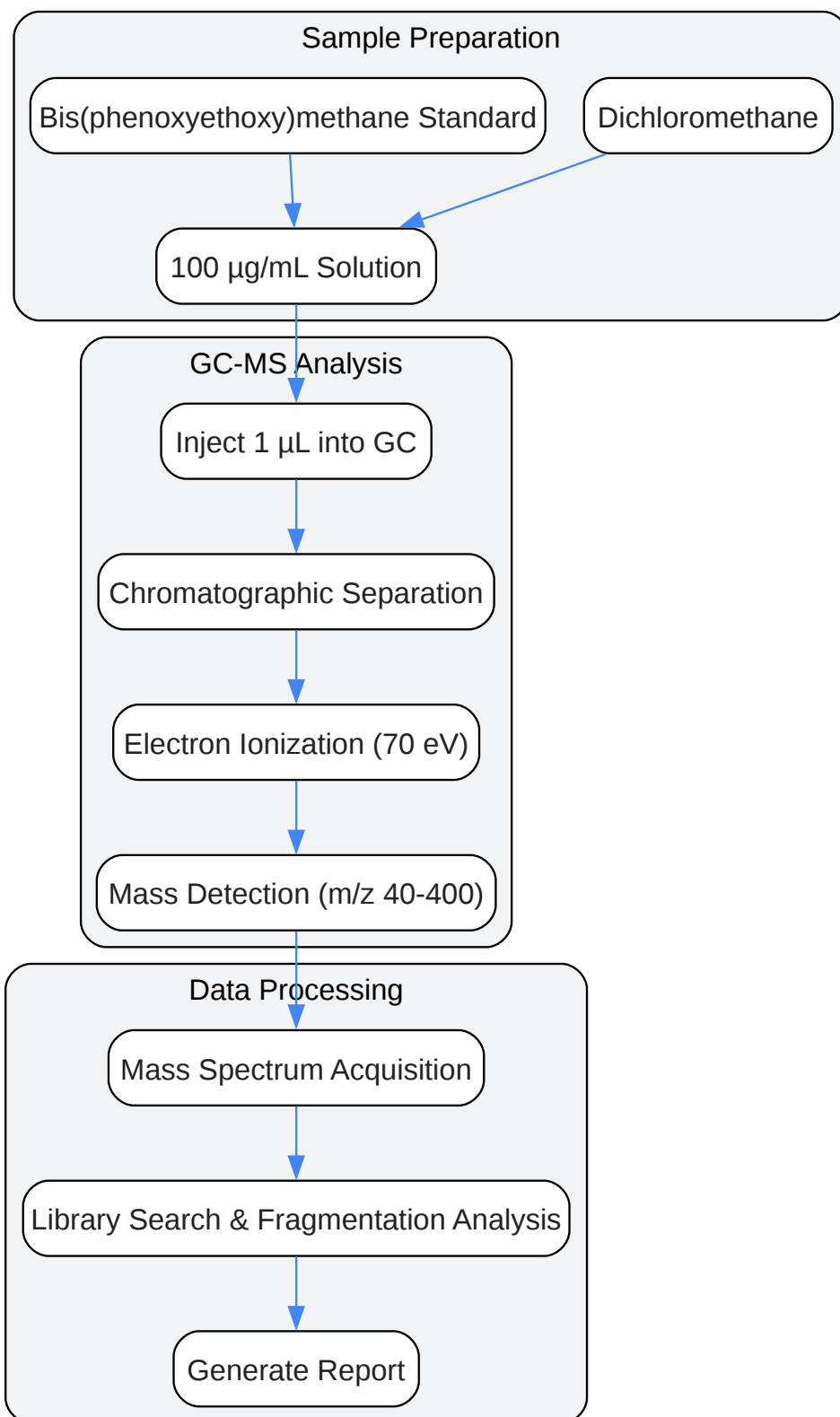
Figure 1: Proposed Fragmentation Pathway of **Bis(phenoxyethoxy)methane**



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Caption: Proposed EI fragmentation of **Bis(phenoxyethoxy)methane**.

Figure 2: Experimental Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS analysis of **Bis(phenoxyethoxy)methane**.

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References

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